molecular formula C18H16ClN3O3 B2527297 Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396765-77-7

Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2527297
CAS No.: 1396765-77-7
M. Wt: 357.79
InChI Key: BNXAMKASKDOCKY-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, an ethyl ester group, and a 2-chlorophenylacetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsFinally, the ethyl ester group is introduced through esterification reactions, often employing reagents like ethyl chloroformate or ethyl iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and proteases.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound’s structural features, such as the pyrazolo[1,5-a]pyridine core and the 2-chlorophenylacetamido group, play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-(2-bromophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 5-(2-(2-fluorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 5-(2-(2-methylphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Uniqueness

Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the 2-chlorophenylacetamido group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 5-[[2-(2-chlorophenyl)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-2-25-18(24)14-11-20-22-8-7-13(10-16(14)22)21-17(23)9-12-5-3-4-6-15(12)19/h3-8,10-11H,2,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXAMKASKDOCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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